3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole
Overview
Description
3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings These types of compounds are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the triazole moiety. The bromine atom is usually introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of both pyrazole and triazole rings allows for further cyclization reactions to form more complex heterocyclic systems
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrazine derivatives for pyrazole formation, and various oxidizing or reducing agents for modifying the compound’s oxidation state. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation or reduction can lead to changes in the compound’s oxidation state and overall structure .
Scientific Research Applications
3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and biological pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities
Mechanism of Action
The mechanism of action of 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and triazole rings allows the compound to form stable complexes with these targets, potentially inhibiting or modulating their activity. The bromine atom and methyl groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the triazole ring and bromine atom, resulting in different chemical properties and applications.
1-methyl-1H-1,2,4-triazole: Lacks the pyrazole ring and bromine atom, making it less versatile in certain reactions.
3-bromo-1H-pyrazole: Contains the bromine atom but lacks the triazole ring and methyl groups, leading to different reactivity and applications
Uniqueness
The uniqueness of 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and applications. The presence of both pyrazole and triazole rings, along with the bromine atom and methyl groups, provides a versatile platform for further functionalization and study .
Properties
IUPAC Name |
3-bromo-5-(3,5-dimethylpyrazol-1-yl)-1-methyl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5/c1-5-4-6(2)14(11-5)8-10-7(9)12-13(8)3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNNUSAEUWJULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NN2C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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